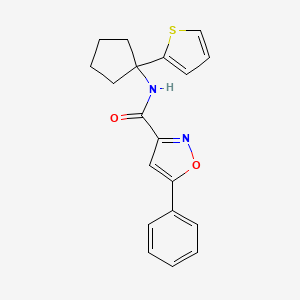

5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide

Description

5-Phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide (CAS: 1207004-80-5) is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is linked to a cyclopentyl ring, which is further substituted at position 1 with a thiophen-2-yl group . This structural architecture combines aromatic (phenyl, thiophene), heterocyclic (isoxazole), and aliphatic (cyclopentyl) components, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s molecular formula is C₂₃H₂₁N₂O₂S, with a molecular weight of 389.49 g/mol (calculated based on standard atomic weights).

Properties

IUPAC Name |

5-phenyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(15-13-16(23-21-15)14-7-2-1-3-8-14)20-19(10-4-5-11-19)17-9-6-12-24-17/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGKETUTXPTUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease

Biochemical Analysis

Biochemical Properties

5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to certain receptor sites, influencing the activity of enzymes such as cyclooxygenases and kinases. The interactions are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and specificity in biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This inhibition can lead to downstream effects such as reduced phosphorylation of key signaling proteins and altered transcriptional activity. Additionally, the compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates good stability under standard conditions, with minimal degradation observed over extended periods. Long-term studies indicate that it can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are crucial for understanding its potential therapeutic applications and long-term safety .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-proliferative activities. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Biological Activity

5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features that include a phenyl group, a thiophene moiety, and a cyclopentyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Isoxazole Ring | A five-membered heterocyclic structure containing nitrogen and oxygen, which is known for various biological activities. |

| Phenyl Group | Enhances lipophilicity and may influence the interaction with biological targets. |

| Thiophene Moiety | Contributes to the electronic properties and potential biological interactions. |

| Cyclopentyl Substituent | May affect the compound's pharmacokinetics and stability. |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, flow cytometry analyses revealed that the compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as cleaved caspase-3 and p53 expression in treated cells .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Inflammation Modulation : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The precise mechanism of action for this compound remains under investigation. However, molecular docking studies suggest that it interacts with key proteins involved in apoptosis and inflammation pathways, possibly through hydrophobic interactions facilitated by its aromatic rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, or linkage groups. Below is a comparative analysis with key examples:

Key Observations

Isoxazole’s oxygen and nitrogen atoms favor dipole interactions, whereas oxadiazole’s dual nitrogen atoms may enhance π-stacking or metal coordination . The thiazole-containing analog () replaces the thiophene with a thiazole, introducing an additional nitrogen atom that could influence solubility and bioactivity .

Substituent Effects: The cyclopentyl-thiophene group in the target compound is retained in the oxadiazole analog () but replaced with indoline in ’s compound, which may impact steric bulk and conformational flexibility .

Carboxamide Linkage Variations: The N-cyclopentylcarboxamide linkage in the target compound is structurally conserved in ’s analog but modified to indoline-carboxamide in , altering hydrogen-bond donor/acceptor profiles .

Research Findings

- Hydrogen-Bonding Patterns : Analysis using graph-set methodology () suggests that the isoxazole-thiophene-cyclopentyl architecture could form R₂²(8) hydrogen-bonding motifs, common in supramolecular assemblies. In contrast, oxadiazole analogs may adopt R₁²(6) patterns due to reduced steric constraints .

Q & A

Basic: What are the standard synthetic routes for 5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves three key steps:

Isoxazole ring formation : Cyclization of precursors (e.g., β-ketonitriles or alkynones) under acidic or basic conditions. For example, cyclocondensation with hydroxylamine hydrochloride .

Thiophene functionalization : Friedel-Crafts acylation introduces the thiophene-2-yl group to the cyclopentyl scaffold. Catalysts like AlCl₃ or FeCl₃ are critical for regioselectivity .

Carboxamide coupling : Reaction of the isoxazole intermediate with 1-(thiophen-2-yl)cyclopentylamine using coupling agents (e.g., EDC/HOBt) under inert conditions.

Yield optimization depends on solvent choice (polar aprotic solvents like DMF enhance coupling efficiency), temperature control (0–25°C minimizes side reactions), and catalyst loading (excess AlCl₃ reduces thiophene ring isomerization) .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assigns protons and carbons in the isoxazole (δ 6.1–6.3 ppm for isoxazole H3) and thiophene (δ 7.2–7.5 ppm) moieties. Coupling patterns distinguish cyclopentyl conformers .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated m/z for C₂₀H₁₇N₂O₂S: 357.1005) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopentyl-thiophene junction .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) often arise from:

- Purity : HPLC or LC-MS analysis (≥95% purity threshold) ensures impurities do not skew results .

- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters protonation states) and cell lines (HEK293 vs. HeLa may express varying target levels) .

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

Methodological recommendation: Include positive controls (e.g., staurosporine for kinase inhibition) and validate findings across ≥2 independent assays .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt formation : React with HCl or sodium citrate to improve aqueous solubility.

- Prodrug modification : Introduce ester groups at the carboxamide moiety (hydrolyzed in vivo).

- Nanoparticle encapsulation : Use PLGA polymers for sustained release and reduced hepatic clearance .

Validation: Measure logP (target ≤3) via shake-flask method and conduct pharmacokinetic profiling in rodent models .

Advanced: How do structural variations in the cyclopentyl-thiophene moiety affect target binding?

Answer:

- Steric effects : Bulkier substituents (e.g., methyl groups on cyclopentyl) reduce binding to flat enzymatic pockets (e.g., COX-2).

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃ on thiophene) enhance interactions with polar residues in kinases.

Methodology: Perform molecular docking (AutoDock Vina) and compare with SAR (Structure-Activity Relationship) data from analogs .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

- Kinase inhibition : Use ADP-Glo™ assay for ATP-competitive inhibitors.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ determination.

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

- Pharmacophore modeling : Identify essential H-bond acceptors (isoxazole O) and hydrophobic regions (phenyl ring).

- MD Simulations : Assess binding pocket flexibility over 100-ns trajectories to predict off-target effects.

- QSAR : Use CoMFA or Random Forest models to correlate substituent electronegativity with IC₅₀ .

Basic: What are common pitfalls in scaling up the synthesis from milligram to gram quantities?

Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling during Friedel-Crafts steps.

- Purification challenges : Replace column chromatography with recrystallization (ethanol/water) for large batches.

- Catalyst removal : Chelating resins (e.g., EDTA-functionalized) efficiently sequester metal residues .

Advanced: How to address discrepancies in spectral data between synthetic batches?

Answer:

- Dynamic NMR : Resolve conformational equilibria (e.g., cyclopentyl ring puckering) by variable-temperature studies.

- 2D-COSY/HSQC : Assign overlapping signals in crowded regions (e.g., aromatic protons).

- Elemental analysis : Confirm stoichiometry (C, H, N, S) to detect trace solvents or byproducts .

Advanced: What mechanistic studies elucidate the compound’s mode of action in neurodegenerative models?

Answer:

- Target engagement : Photoaffinity labeling with a biotinylated probe followed by streptavidin pull-down/MS.

- Pathway analysis : RNA-seq of treated vs. untreated neuronal cells to identify dysregulated pathways (e.g., mTOR, autophagy).

- In situ hybridization : Map spatial distribution in brain slices using radiolabeled compound (³H or ¹⁴C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.